Heptafluorobutyraldehyde hydrate
Overview
Description
Heptafluorobutyraldehyde hydrate, also known as 2,2,3,3,4,4,4-Heptafluorobutyraldehyde hydrate, is a fluorinated aldehyde compound. It is characterized by the presence of seven fluorine atoms attached to a butyraldehyde backbone, making it highly electronegative and reactive. This compound is typically found in a colorless to white crystalline form or as a clear liquid when melted .
Preparation Methods
Heptafluorobutyraldehyde hydrate can be synthesized through various methods. One common synthetic route involves the fluorination of butyraldehyde using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Heptafluorobutyraldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form heptafluorobutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to heptafluorobutanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, anhydrous solvents, and controlled temperatures. Major products formed from these reactions include heptafluorobutyric acid, heptafluorobutanol, and various substituted derivatives .
Scientific Research Applications
Heptafluorobutyraldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated aldehydes on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of heptafluorobutyraldehyde hydrate involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of stable products .
Comparison with Similar Compounds
Heptafluorobutyraldehyde hydrate can be compared with other fluorinated aldehydes, such as:
Hexafluorobutyraldehyde: Similar in structure but with one less fluorine atom, making it slightly less electronegative and reactive.
Pentafluorobutyraldehyde: Contains five fluorine atoms, resulting in different reactivity and chemical properties.
Trifluorobutyraldehyde: With only three fluorine atoms, it exhibits significantly different behavior in chemical reactions
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCGDJQLNEASB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622576 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907607-07-2 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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